2-(Dichloromethyl)quinoxaline
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Overview
Description
2-(Dichloromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and microwave irradiation .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective processes. Methods such as grinding, microwave, and ball mill techniques have been developed to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, and sulfonated quinoxalines.
Scientific Research Applications
2-(Dichloromethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(Dichloromethyl)quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
This compound is unique due to its dichloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(dichloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
InChI Key |
ZPYQXWRJQZRBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(Cl)Cl |
Origin of Product |
United States |
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